2-phenoxybenzenesulfonyl Chloride

Vue d'ensemble

Description

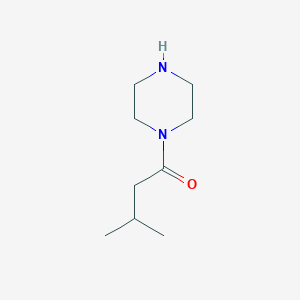

2-Phenoxybenzenesulfonyl Chloride is a chemical compound with the CAS Number: 2688-85-9 . It has a molecular weight of 268.72 and its molecular formula is C12H9ClO3S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-phenoxybenzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group via a phenoxy group . The average mass of the molecule is 268.716 Da and the monoisotopic mass is 267.996094 Da .Chemical Reactions Analysis

Aromatic sulfonyl chlorides, such as 2-phenoxybenzenesulfonyl Chloride, can react in the molten state at 120–140°C with an aromatic ring in the presence of 1—5 mol % of FeCl3 (SbCl5, InCl3, Fe(II), and Fe(III) acetylacetonate, BiCl3) and form polysulfones a few hours after the start of the reaction .Physical And Chemical Properties Analysis

2-Phenoxybenzenesulfonyl Chloride is a solid, semi-solid, liquid, or lump substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Polymeric Carriers Activation

4-Fluorobenzenesulfonyl chloride, a compound related to 2-phenoxybenzenesulfonyl chloride, is an excellent activating agent for covalent attachment of biologicals to solid supports. It's been applied in activating functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation process has potential therapeutic applications, including bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Chang et al., 1992).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared using immobilized primary amines and nitrobenzenesulfonyl chloride (closely related to 2-phenoxybenzenesulfonyl chloride), have been key intermediates in various chemical transformations. These have included rearrangements yielding diverse privileged scaffolds, demonstrating its utility in solid-phase synthesis (Fülöpová & Soural, 2015).

Reaction with Amines

2-Formylbenzenesulfonyl chloride reacts with primary amines to form either sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on amine concentration. These compounds are important for understanding the structures of 2-formylbenzenesulfonamides in various phases (Rajeev et al., 1994).

Polymer Chemistry

1,3-Bis(p-phenoxybenzenesulfonyl)benzene, related to 2-phenoxybenzenesulfonyl chloride, has been used in the synthesis of polymers containing acetylenic side groups. These polymers, polymerized with isophthaloyl and terephthaloyl chloride, have shown potential as high-performance, thermally stable laminating resins (Samyn & Marvel, 1975).

Electrocatalysis

An iron(III) chloride compound, related to 2-phenoxybenzenesulfonyl chloride, has been used for the electrocatalytic reduction of CO2 to formate. This research sheds light on potential applications of similar compounds in CO2 reduction processes (Nichols et al., 2018).

Peptide Coupling

o-Hydroxybenzenesulfonyl chloride, a compound similar to 2-phenoxybenzenesulfonyl chloride, has been used as a condensation reagent in peptide synthesis. This has been instrumental in forming substituted aryl esters through an efficient reaction process (Cabaret & Wakselman, 1994).

Safety And Hazards

2-Phenoxybenzenesulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBATEXBHGBONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397074 | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxybenzenesulfonyl Chloride | |

CAS RN |

2688-85-9 | |

| Record name | 2-Phenoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)